molecular formula C14H17N3O3 B1663560 Imazapic CAS No. 104098-48-8

Imazapic

Cat. No. B1663560
M. Wt: 275.3 g/mol
InChI Key: PVSGXWMWNRGTKE-UHFFFAOYSA-N
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Description

Imazapic is a chemical used as an herbicide. It controls many broad leaf weeds and controls or suppresses some grasses in pasture, rangeland, and certain types of turf . It has a half-life of around 120 days in soil . Imazapic is considered an environmental hazard due to its harmful effects on aquatic life .


Synthesis Analysis

Imazapic is an imidazolinone herbicide. Its mode of action is the inhibition of acetohydroxy acid synthase (AHAS or ALS) which catalyses the production of three branched chain amino acids, valine, leucine, and isoleucine, required for protein synthesis and cell growth .


Molecular Structure Analysis

The IUPAC name for Imazapic is 5-methyl-2-[4-methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]pyridine-3-carboxylic acid . The molecular formula is C14H17N3O3 .


Chemical Reactions Analysis

Imazapic degradation in soil under various environmental conditions has been studied. The results indicated that the imazapic degradation rate increased with an increase in temperature, soil pH, and soil moisture, and decreased with organic matter content . The use of biogas slurry as a soil amendment accelerated imazapic degradation .


Physical And Chemical Properties Analysis

Imazapic is a white powdered solid . It has a melting point of 206 °C and decomposes prior to boiling . It has a solubility in water of 1.92 g/L at 15 °C, 2.23 g/L at 25 °C, and 2.63 g/L at 35 °C . The vapour pressure is approximately 2.7 x 10-9 Pa at 20 °C and 7.5 x 10-9 Pa at 25 °C .

Scientific Research Applications

1. Soil Amendment for Imazapic Sorption

Research has demonstrated that biochar produced by pyrolysis at various temperatures can be used as a soil amendment to enhance Imazapic sorption in soils. This method is particularly effective in sugarcane cultivation, where Imazapic is commonly used as a herbicide. The addition of biochar to soil reduces the leaching of Imazapic, thereby mitigating environmental pollution. Biochars pyrolyzed at higher temperatures showed greater adsorptive potential for Imazapic, offering a promising strategy to reduce groundwater contamination risks (Ismael et al., 2022).

2. Weed Species Selection and Control

Imazapic has been studied for its effectiveness in controlling specific weed species in various agricultural settings, such as sugarcane and sunflower cultivation. The herbicide has been observed to select certain weed species over others, indicating its specific action on different plant types. Studies have evaluated its agronomic efficacy and impact on the weed population dynamics in these environments (Dias et al., 2005).

3. Environmental and Plant Interaction Studies

Several studies have focused on how Imazapic interacts with different environmental conditions and plant species. These include investigations into the herbicide's impact on various grass species, its effectiveness in different soil types, and the interaction with other plant materials in rangeland communities. Such research helps in understanding the broader ecological impact of Imazapic and informs best practices for its use in diverse ecosystems (Markle & Lym, 2001).

4. Herbicide Systems for Crop Management

Imazapic has been evaluated as part of various herbicide systems for managing weeds in crops like peanuts. These studies explore the effectiveness of Imazapic when used alone or in combination with other herbicides, assessing its impact on weed control, crop yield, and economic returns. Thisinformation is crucial for optimizing agricultural practices and ensuring sustainable crop management (Wehtje, Padgett, & Martin, 2000).

5. Imazapic in Water Management and Environmental Safety

Studies have investigated the runoff of Imazapic in different irrigation settings, particularly in rice cultivation. This research is vital for understanding how irrigation practices affect the environmental transport and dissipation of the herbicide. Results indicate that proper irrigation management can significantly reduce Imazapic runoff, thereby minimizing its environmental impact (Martini et al., 2013).

6. Photolysis of Imazapic in Aqueous Solutions

Research into the photolysis of Imazapic in water has provided insights into the degradation pathways of this herbicide under varying environmental conditions. Understanding the photolysis process is crucial for assessing the persistence and potential environmental impact of Imazapic in aquatic ecosystems (Harir et al., 2007).

Safety And Hazards

Imazapic is considered an environmental hazard due to its harmful effects on aquatic life . In case of skin contact, rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician . In case of eye contact, remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water .

properties

IUPAC Name

5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-7(2)14(4)13(20)16-11(17-14)10-9(12(18)19)5-8(3)6-15-10/h5-7H,1-4H3,(H,18,19)(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSGXWMWNRGTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5034270
Record name Imazapic
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5034270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In acetone, 18.9 mg/mL at 25 °C, In water, 220 mg/L at 25 °C, In deionized water, 2150 ppm at 25 °C
Record name Imazapic
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7955
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Imazapyr (IMZR), Imazapic (IMZC), Imazethapyr (IMZT), Imazamox (IMZX) and Imazaquin (IMZQ) ... are classified as imidazolinone (IMI) herbicides and their mode of action is to inhibit acetohydroxyacid synthase (AHAS), an enzyme involved in the biosynthesis of the amino acids leucine, isoleucine and valine. ...
Record name Imazapic
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7955
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Imazapic

Color/Form

Off-white to tan powder

CAS RN

104098-48-8
Record name Imazapic
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104098-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imazapic [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104098488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imazapic
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMAZAPIC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K98N09T10R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Imazapic
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7955
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

204-206 °C
Record name Imazapic
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7955
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

The composition according to claim 45 wherein the imidazolinone compound is 5-ethyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)nicotinic acid and the safener compound is selected from the group consisting of the diammonium salt of 4-carboxy-3,4-dihydro-2H-1-benzopyran-4-acetic acid and 4-carboxy-3,4-dihydro-2H-1-benzopyran-4-acetic acid.
Quantity
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[Compound]
Name
diammonium
Quantity
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,440
Citations
W Su, H Hao, M Ding, R Wu, H Xu, F Xue, C Shen… - PloS one, 2019 - journals.plos.org
… imazapic degradation in soil under various environmental conditions. The results indicated that the imazapic … The use of biogas slurry as a soil amendment accelerated imazapic …
Number of citations: 32 journals.plos.org
RL Sheley, MF Carpinelli, KJR Morghan - Weed Technology, 2007 - cambridge.org
… with imazapic, and our results suggest that imazapic can be used to control medusahead before seeding with desirable species. The relationship between the rate of imazapic and …
Number of citations: 82 www.cambridge.org
CR Maruyama, M Guilger, M Pascoli, N Bileshy-José… - Scientific Reports, 2016 - nature.com
The use of lower concentrations and fewer applications of herbicides is one of the prime objectives of the sustainable agriculture as it decreases the toxicity to non-targeted organisms …
Number of citations: 232 www.nature.com
AV Ulbrich, JRP Souza, D Shaner - Weed Technology, 2005 - cambridge.org
… The DT50 of imazapic and imazapyr were similar, but the DT50 for both herbicides was … of imazapic is reported as 120 d (Vencill 2002). The difference between the half-life of imazapic …
Number of citations: 78 www.cambridge.org
SL Shinn, DC Thill - Weed Technology, 2004 - cambridge.org
… Imazapic applied at 18 to 70 g/ha reduced biomass 12 to 26%. Biomass was reduced 51 … when imazapic was applied at 140 and 280 g/ha, respectively. Thus, rates of imazapic required …
Number of citations: 69 www.cambridge.org
GB Kyser, JM DiTomaso, MP Doran, SB Orloff… - Weed …, 2007 - cambridge.org
… Both perennial and annual grasses within the tribe Hordeae were more tolerant to imazapic … test the response of imazapic to varying management conditions. Imazapic was applied PRE …
Number of citations: 115 www.cambridge.org
C Applestein, MJ Germino, MR Fisk - Invasive Plant Science and …, 2018 - cambridge.org
… We evaluated the effect of herbicide (imazapic) applied in the first … imazapic. Cover of exotic annual grass cover, but not of deep-rooted perennial bunchgrass, was less where imazapic …
Number of citations: 23 www.cambridge.org
J Mangold, H Parkinson, C Duncan, P Rice… - Invasive Plant Science …, 2013 - cambridge.org
… imazapic for controlling downy brome do not report growth stage at the time of application, but our data indicate that timing of imazapic … of downy brome when imazapic applications are …
Number of citations: 53 www.cambridge.org
TL Grey, DC Bridges, EP Prostko, EF Eastin… - Peanut …, 2003 - meridian.allenpress.com
… Residual herbicide systems evaluated were imazapic … plus bentazon EPOST followed by imazapic POST was 94%. … However, imazapic POST applied up to 45 DAE provides contact …
Number of citations: 32 meridian.allenpress.com
MA Matocha, WJ Grichar, SA Senseman… - Weed …, 2003 - cambridge.org
… Imazapic is widely used in peanut weed control programs … of imazapic; however, the potential carryover of imazapic in field … Imazapic is a member of the imidazolinone herbicide family …
Number of citations: 31 www.cambridge.org

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